REACTION_CXSMILES
|
[H-].[Na+].[I-].[CH3:4][S+](C)C.[CH3:8][CH:9]([C:11]1[CH:16]=[CH:15][C:14]([C:17](=[CH2:21])[C:18](=[O:20])[CH3:19])=[CH:13][CH:12]=1)[CH3:10]>CN(C)C=O>[CH3:10][CH:9]([C:11]1[CH:12]=[CH:13][C:14]([C:17]2([C:18](=[O:20])[CH3:19])[CH2:4][CH2:21]2)=[CH:15][CH:16]=1)[CH3:8] |f:0.1,2.3|
|
Name
|
|
Quantity
|
474 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](C)C
|
Name
|
ketone
|
Quantity
|
930 mg
|
Type
|
reactant
|
Smiles
|
CC(C)C1=CC=C(C=C1)C(C(C)=O)=C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
It is stirred for 1 more hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC=C(C=C1)C1(CC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 447 mg | |
YIELD: CALCULATEDPERCENTYIELD | 44.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |